molecular formula C13H15NO B14133055 2-(2-methylpropyl)-1H-quinolin-4-one CAS No. 658079-02-8

2-(2-methylpropyl)-1H-quinolin-4-one

Cat. No.: B14133055
CAS No.: 658079-02-8
M. Wt: 201.26 g/mol
InChI Key: SLIYUIYXLOHVEU-UHFFFAOYSA-N
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Description

2-(2-methylpropyl)-1H-quinolin-4-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a 2-methylpropyl group attached to the second position and a ketone group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylpropyl)-1H-quinolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpropylamine and 2-chloroquinoline.

    Formation of Intermediate: The 2-methylpropylamine reacts with 2-chloroquinoline under basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the quinoline ring.

    Oxidation: The final step involves the oxidation of the intermediate to introduce the ketone group at the fourth position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reaction time, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylpropyl)-1H-quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in 2-(2-methylpropyl)-1H-quinolin-4-ol.

    Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, and nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinoline-4-carboxylic acid derivatives.

    Reduction: 2-(2-methylpropyl)-1H-quinolin-4-ol.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(2-methylpropyl)-1H-quinolin-4-one has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    2-methylquinoline: Lacks the 2-methylpropyl group and ketone group, resulting in different biological activities.

    4-hydroxyquinoline: Contains a hydroxyl group instead of a ketone group, leading to variations in chemical reactivity and biological effects.

    2-(2-methylpropyl)-1H-quinolin-4-ol: The reduced form of 2-(2-methylpropyl)-1H-quinolin-4-one, with an alcohol group instead of a ketone group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylpropyl group and the ketone group at the fourth position enhances its reactivity and potential for diverse applications in medicinal chemistry and material science.

Properties

CAS No.

658079-02-8

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-(2-methylpropyl)-1H-quinolin-4-one

InChI

InChI=1S/C13H15NO/c1-9(2)7-10-8-13(15)11-5-3-4-6-12(11)14-10/h3-6,8-9H,7H2,1-2H3,(H,14,15)

InChI Key

SLIYUIYXLOHVEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=O)C2=CC=CC=C2N1

Origin of Product

United States

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